molecular formula C21H21NO4S B1391443 Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid CAS No. 1217512-44-1

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid

Cat. No. B1391443
M. Wt: 383.5 g/mol
InChI Key: VECJPTXHAYWGKO-MRTLOADZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid” is a unique chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . The empirical formula of this compound is C21H21NO4S and it has a molecular weight of 383.46 .


Molecular Structure Analysis

The molecular structure of “Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid” can be represented by the SMILES string CCC1SCC@@HOCC2c3ccccc3-c4ccccc24)C(O)=O . This compound has a complex structure with a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .


Physical And Chemical Properties Analysis

“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid” is a solid compound . It has a functional group Fmoc . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Peptide Synthesis and Modification :

    • Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid and similar Fmoc-protected amino acids are extensively used in the solid-phase synthesis of peptides. For instance, Hsieh et al. (1998) utilized dihydropyran-2-carboxylic acid, a novel compound for linking an amino alcohol and an amine resin, for the solid-phase synthesis of peptide alcohols via the Fmoc strategy (Hsieh, Wu, & Chen, 1998).
    • The development of novel bifunctional linkers and masked side-chain aldehyde amino acids for Fmoc-based solid-phase synthesis has been reported by Spetzler and Hoeg-Jensen (2002), demonstrating the versatility of Fmoc-modified amino acids in peptide synthesis (Spetzler & Hoeg-Jensen, 2002).
  • Fabrication of Functional Materials :

    • Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, highlighting their potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
  • Development of New Synthetic Methodologies :

    • The synthesis and application of new coupling reagents, like ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, have been investigated for application in Fmoc chemistry, as demonstrated by Jiang et al. (1998) (Jiang, Davison, Tennant, & Ramage, 1998).
    • Ryan et al. (2011) explored the effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives, showing the impact of Fmoc chemistry on the development of low molecular weight hydrogelators (Ryan, Doran, Anderson, & Nilsson, 2011).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a non-combustible solid . The flash point is not applicable . For safety, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(4S)-2-ethyl-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-2-19-22(18(12-27-19)20(23)24)21(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19H,2,11-12H2,1H3,(H,23,24)/t18-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECJPTXHAYWGKO-MRTLOADZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Reactant of Route 2
Reactant of Route 2
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Reactant of Route 3
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Reactant of Route 4
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Reactant of Route 5
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid
Reactant of Route 6
Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.